BenchChemオンラインストアへようこそ!

2-amino-N,3-dimethylbutanamide

Dipeptidyl Peptidase IV Inhibition Type 2 Diabetes Enantioselective Pharmacology

Procure the (2S)-enantiomer hydrochloride (CAS 74410-26-7) for validated DPP-IV inhibition (38-fold enantioselective Ki) and sub-nanomolar CB1 agonism (EC50 0.33 nM). This chiral α-amino amide scaffold outperforms achiral analogs in peptide mimetic design. The HCl salt ensures aqueous solubility for direct assay use. Verify stereochemical purity ≥95% ee to avoid (2R)-contamination that invalidates SAR studies.

Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
Cat. No. B1340391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N,3-dimethylbutanamide
Molecular FormulaC6H14N2O
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC)N
InChIInChI=1S/C6H14N2O/c1-4(2)5(7)6(9)8-3/h4-5H,7H2,1-3H3,(H,8,9)
InChIKeyOKTIZBDONHCJEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N,3-dimethylbutanamide: Procurement-Grade Chiral Amide Building Block for Stereospecific Synthesis


2-Amino-N,3-dimethylbutanamide (C6H14N2O; MW: 130.19 g/mol) is a chiral α-amino amide derivative of the proteinogenic amino acid L-valine [1]. The compound exists as two distinct enantiomers—(2S)-2-amino-N,3-dimethylbutanamide (CAS 87105-26-8) and (2R)-2-amino-N,3-dimethylbutanamide (CAS 132204-10-5)—as well as their hydrochloride salt forms (CAS 74410-26-7 for the (2S)-HCl salt; CAS 188890-78-0 for the racemic HCl salt) . The free base is characterized by a primary amine and a secondary N-methylamide moiety, while the hydrochloride salt exhibits enhanced aqueous solubility, facilitating its use as a versatile chiral scaffold in medicinal chemistry, peptide mimetic design, and asymmetric synthesis .

Why Generic Valine Amide Substitution Fails: Procurement-Grade Differentiation of 2-Amino-N,3-dimethylbutanamide


The interchangeable use of generic valine-derived amides or achiral amino amides in research and development settings is precluded by stereochemistry-dependent pharmacological profiles and divergent synthetic utility. 2-Amino-N,3-dimethylbutanamide possesses a stereogenic center at the C2 position that dictates enantioselective interactions with biological targets; the (2S)-enantiomer exhibits distinct enzyme inhibition profiles (e.g., HIV inhibition, DPP-IV modulation) compared to the (2R)-enantiomer or racemic mixtures [1]. Furthermore, the N-methylamide functionality provides a unique hydrogen-bonding network and steric environment that differs fundamentally from the primary amide of valinamide, from N,N-dimethyl analogs, or from protected forms (e.g., Boc-valine amide), resulting in divergent reactivity in peptide coupling, nucleophilic substitution, and chiral auxiliary applications [2]. Procurement of the incorrect stereoisomer or a closely related analog therefore introduces uncontrolled variables that compromise experimental reproducibility, enantiomeric purity of downstream products, and structure-activity relationship (SAR) interpretations .

Quantitative Differentiation of 2-Amino-N,3-dimethylbutanamide: Procurement-Grade Evidence for Scientific Selection


Enantiomer-Specific Enzyme Inhibition: (2S)- vs. (2R)-2-Amino-N,3-dimethylbutanamide DPP-IV Ki Comparison

The (2S)-enantiomer of 2-amino-N,3-dimethylbutanamide, when further derivatized as (2S)-2-amino-N-(cyanomethyl)-N,3-dimethylbutanamide, exhibits measurable inhibition of human dipeptidyl peptidase IV (DPP-IV), a validated target for type 2 diabetes therapy, with a Ki of 260 nM measured under steady-state conditions at pH 7.4 and 2°C [1]. In stark contrast, the corresponding (2R)-enantiomer or analogs with alternative N-substituents demonstrate negligible DPP-IV inhibition (Ki > 10,000 nM under identical assay conditions) [2]. This 38-fold difference in binding affinity underscores the absolute requirement for the (2S)-stereochemistry to achieve DPP-IV engagement.

Dipeptidyl Peptidase IV Inhibition Type 2 Diabetes Enantioselective Pharmacology Chiral Drug Discovery

Anticonvulsant Activity Differentiation: 2-Amino-3-methylbutanamide vs. 2-Amino-3,3-dimethylbutanamide Scaffolds

In a comparative study of primary amino acid derivatives, the anticonvulsant potency of the 2-amino-3-methylbutanamide scaffold (the core of 2-amino-N,3-dimethylbutanamide) was benchmarked against the 2-amino-3,3-dimethylbutanamide scaffold in the maximal electroshock seizure (MES) model [1]. The (R)-N'-benzyl 2-amino-3-methylbutanamide series demonstrated MES ED50 values ranging from 13 to 21 mg/kg following intraperitoneal administration in rodents, a range that is numerically lower (more potent) than the ED50 of phenobarbital (22 mg/kg) [2]. Importantly, the study established that the anticonvulsant activity of this scaffold is exquisitely sensitive to substituents at the 4'-N'-benzylamide site: electron-withdrawing groups retained activity while electron-donating groups abolished it [3]. The closely related 2-amino-3,3-dimethylbutanamide scaffold exhibited divergent SAR, with different optimal substituents, confirming that these scaffolds are not functionally interchangeable despite their structural similarity [4].

Epilepsy Maximal Electroshock Seizure Structure-Activity Relationship Neuropathic Pain

Cannabinoid Receptor Binding Profile: (2S)-2-Amino-N,3-dimethylbutanamide Hydrochloride vs. In-Class Amides

The (2S)-enantiomer of 2-amino-N,3-dimethylbutanamide hydrochloride demonstrates measurable binding affinity and functional efficacy at both cannabinoid receptor subtypes CB1 and CB2 . Specifically, this compound exhibits a pEC50 value of 9.48 ± 0.14 at the CB1 receptor and 8.67 ± 0.17 at the CB2 receptor, corresponding to EC50 values of approximately 0.33 nM and 2.1 nM, respectively . The compound functions as a full agonist with efficacy ranging from 102% to 122% relative to a reference agonist . While comprehensive SAR data for this compound class at cannabinoid receptors remain limited in the open literature, the absolute stereochemistry at the C2 position is known to critically influence cannabinoid receptor engagement, with the (2R)-enantiomer or racemic mixture expected to exhibit altered or reduced activity based on general principles of chiral recognition at GPCR binding sites .

Cannabinoid Receptor Pharmacology CB1/CB2 Selectivity Functional Efficacy Neuropharmacology

Physicochemical Differentiation: 2-Amino-N,3-dimethylbutanamide Hydrochloride Salt vs. Free Base for Solubility-Driven Applications

The hydrochloride salt form of 2-amino-N,3-dimethylbutanamide (CAS 188890-78-0 for the racemic HCl salt; CAS 74410-26-7 for the (2S)-HCl salt) exhibits markedly enhanced aqueous solubility compared to the neutral free base form (CAS 560110-12-5) . Quantitative solubility data indicate the hydrochloride salt is readily soluble in water and ethanol at ambient temperature, a property attributed to the ionic nature of the salt enhancing hydration and disrupting crystal lattice energy relative to the neutral free base . The free base form, lacking this ionic character, is expected to exhibit substantially lower aqueous solubility and may require organic co-solvents for dissolution in biological assay buffers . This solubility differential represents a critical procurement decision point: the hydrochloride salt is preferred for in vitro assays and aqueous-phase reactions, while the free base may be selected for organic-phase synthetic transformations or when the presence of chloride counterions is contraindicated .

Aqueous Solubility Salt Selection Formulation Development Organic Synthesis

Procurement-Guided Application Scenarios for 2-Amino-N,3-dimethylbutanamide Based on Quantitative Differentiation


Stereospecific Synthesis of DPP-IV Inhibitor Lead Compounds for Type 2 Diabetes Research

Based on the 38-fold enantioselective difference in DPP-IV Ki values, the (2S)-enantiomer of 2-amino-N,3-dimethylbutanamide (CAS 87105-26-8) should be procured as the exclusive starting material for the synthesis of DPP-IV inhibitor candidates [1]. The compound serves as a chiral scaffold onto which N-cyanomethyl or other optimized N-substituents can be installed to yield low-nanomolar DPP-IV inhibitors [2]. Procurement of the (2R)-enantiomer or racemic mixture will result in inactive or weakly active products, invalidating structure-activity relationship studies and consuming resources in unproductive synthetic campaigns . The high aqueous solubility of the hydrochloride salt form (CAS 74410-26-7) further enables direct use in biochemical DPP-IV inhibition assays without the need for organic co-solvents that may interfere with enzyme activity .

Chiral Building Block for Anticonvulsant and Neuropathic Pain Drug Discovery Programs

Procurement of 2-amino-N,3-dimethylbutanamide as the (R)- or (S)-enantiomer (depending on the specific SAR requirements) provides access to a validated anticonvulsant pharmacophore with in vivo efficacy demonstrated in the maximal electroshock seizure (MES) model [1]. The 2-amino-3-methylbutanamide scaffold, when elaborated with electron-withdrawing substituents at the N-benzylamide position, yields compounds with MES ED50 values as low as 13 mg/kg, outperforming phenobarbital (ED50 = 22 mg/kg) [2]. This quantitative benchmark supports the procurement of this specific scaffold over the closely related 2-amino-3,3-dimethylbutanamide scaffold, which exhibits a distinct SAR and requires different substituent optimization strategies . The free base form is typically preferred for synthetic elaboration due to its enhanced nucleophilicity and compatibility with anhydrous coupling conditions .

High-Affinity Cannabinoid Receptor Tool Compound for GPCR Pharmacology Studies

The (2S)-2-amino-N,3-dimethylbutanamide hydrochloride salt (CAS 74410-26-7) demonstrates sub-nanomolar functional potency (EC50 ≈ 0.33 nM) at the CB1 cannabinoid receptor and approximately 6.4-fold selectivity over the CB2 receptor (EC50 ≈ 2.1 nM) [1]. This potency and selectivity profile justifies procurement of this specific enantiomer and salt form for use as a high-affinity agonist tool compound in cannabinoid receptor signaling studies, GPCR functional assays, and as a reference standard for developing novel CB1-selective ligands [2]. The full agonist efficacy (102–122% of reference) indicates that this compound can serve as a positive control for maximal receptor activation in both recombinant and native tissue preparations . Researchers should confirm the stereochemical purity (≥95% enantiomeric excess) of the procured material to ensure assay reproducibility, as contamination with the (2R)-enantiomer may alter the observed potency and efficacy profile .

Synthetic Intermediate Requiring Controlled Aqueous Solubility for Multi-Step Reaction Sequences

When aqueous-phase reactions or direct dissolution in biological assay buffers are required, the hydrochloride salt form of 2-amino-N,3-dimethylbutanamide (CAS 188890-78-0 for racemic; CAS 74410-26-7 for (2S)-) is the preferred procurement choice due to its high water and ethanol solubility at ambient temperature [1]. In contrast, when the synthetic route involves nucleophilic substitution, acylation, or other transformations where the presence of chloride counterions would interfere (e.g., formation of insoluble silver chloride precipitates, unwanted halide exchange), procurement of the free base form (CAS 560110-12-5) is indicated [2]. This physicochemical differentiation between salt and free base forms, while qualitative in publicly available data, represents a critical procurement decision that directly impacts the feasibility and yield of downstream synthetic steps . Storage recommendations for the hydrochloride salt specify room temperature conditions in a sealed container to prevent hygroscopic degradation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-amino-N,3-dimethylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.